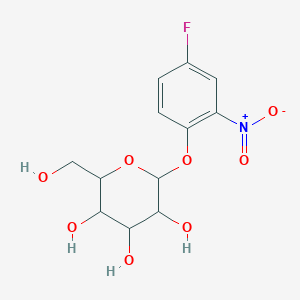![molecular formula C16H20BrNO2 B12105481 N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12105481.png)
N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is a synthetic organic compound characterized by its unique molecular structure. This compound features an indene core substituted with an allyloxy group and a bromine atom, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Allylation: The allyloxy group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond through a reaction between the intermediate and propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. Its combination of an allyloxy group and a bromine atom makes it a versatile intermediate in synthetic chemistry and a potential candidate for various research applications.
Propriétés
Formule moléculaire |
C16H20BrNO2 |
|---|---|
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H20BrNO2/c1-3-16(19)18-8-7-11-5-6-12-9-14(17)15(20-4-2)10-13(11)12/h4,9-11H,2-3,5-8H2,1H3,(H,18,19) |
Clé InChI |
WWFFHGDWYBLXHO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)


![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)


![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)



![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
